5-chloro-4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide
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Overview
Description
5-chloro-4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a complex structure with multiple functional groups, including a chloro group, a methyl group, a pentyloxy group, and a tetramethylpiperidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions are carried out to introduce the chloro and methyl groups at specific positions on the benzene ring.
Attachment of the Pentyloxy Group: The pentyloxy group is introduced through an etherification reaction.
Incorporation of the Tetramethylpiperidinyl Group: The final step involves the attachment of the tetramethylpiperidinyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pentyloxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Sulfonamides are known for their antimicrobial properties, and this compound may exhibit similar activity.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, leading to the inhibition of folic acid synthesis in bacteria. This results in the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial activity.
Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.
Uniqueness
5-chloro-4-methyl-2-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is unique due to its complex structure, which includes multiple functional groups that can participate in various chemical reactions
Properties
Molecular Formula |
C21H35ClN2O3S |
---|---|
Molecular Weight |
431.0 g/mol |
IUPAC Name |
5-chloro-4-methyl-2-pentoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H35ClN2O3S/c1-7-8-9-10-27-18-11-15(2)17(22)12-19(18)28(25,26)23-16-13-20(3,4)24-21(5,6)14-16/h11-12,16,23-24H,7-10,13-14H2,1-6H3 |
InChI Key |
KEELJXYOWNMPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C |
Origin of Product |
United States |
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